3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride
Description
3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine dihydrochloride is a bicyclic amine derivative featuring a cyclobutane core substituted with a 4-methyl-1,2,4-triazole moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research . Its structural uniqueness lies in the combination of a strained cyclobutane ring and a triazole group, which may influence conformational rigidity and intermolecular interactions, particularly in biological targets.
Properties
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-12-5-10-11-8(12)4-6-2-7(9)3-6;;/h5-7H,2-4,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEGPYYMNHWVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CC2CC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine typically involves the reaction of 4-methyl-1,2,4-triazole with cyclobutanone in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts like hydrochloric acid can be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine or triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Aqueous or organic solvents like water, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on core structure, substituent positioning, and functional groups. Below is a detailed analysis supported by evidence:
Table 1: Structural and Functional Comparisons
Key Findings
Fused triazolo-pyridine systems (e.g., ) exhibit extended π-conjugation, which may improve affinity for aromatic-rich enzyme active sites but reduce solubility.
Substituent Positioning :
- The 4-methyl group on the triazole (position 3 in the target compound vs. position 4 in phenyl analogs ) alters electronic density and hydrogen-bonding capacity. This positional isomerism significantly affects interactions with targets like kinases or GPCRs.
Salt forms (dihydrochloride vs. hydrochloride) influence pharmacokinetics; dihydrochloride salts generally exhibit higher aqueous solubility .
Table 2: Hypothetical Property Comparison
Research Implications
- Drug Design : The cyclobutane-triazole scaffold offers a balance between rigidity and solubility, advantageous for CNS-targeted therapies.
- Agrochemical Potential: Triazole derivatives are prevalent in fungicides (e.g., propiconazole ), but the cyclobutane core may reduce off-target toxicity compared to phenyl-based agrochemicals.
- Limitations : Lack of in vivo data in the evidence necessitates further studies on metabolic stability and toxicity.
Biological Activity
3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its anticancer properties and other pharmacological effects, supported by diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₈Cl₂N₄
- Molecular Weight : 239.20 g/mol
- CAS Number : 2282258-40-4
Anticancer Properties
Research indicates that derivatives of 1,2,4-triazole, including those similar to 3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine, exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can selectively target cancer cells while sparing normal cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound Type | Target Cell Lines | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Triazole Derivative | Human melanoma (IGR39) | 6.2 | High selectivity towards cancer cells |
| Triazole Derivative | Triple-negative breast cancer (MDA-MB-231) | 27.3 | Effective against aggressive cancer types |
| Triazole Derivative | Pancreatic carcinoma (Panc-1) | 43.4 | Shows potential for further development |
The compound's structural features enhance its interaction with biological targets, making it a promising candidate for anticancer drug development.
The biological activity of triazole compounds is largely attributed to their ability to interact with various cellular targets, including:
- Enzyme Inhibition : Triazoles can inhibit enzymes involved in DNA synthesis and repair.
- Receptor Modulation : They may act as ligands for various receptors, affecting signaling pathways related to cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some triazole derivatives induce oxidative stress in cancer cells, leading to cell death.
Other Pharmacological Activities
In addition to anticancer properties, triazole derivatives have been reported to possess a range of other biological activities:
Antimicrobial Activity
Triazoles are known for their antimicrobial properties against various pathogens. Studies have demonstrated that they can inhibit the growth of bacteria and fungi by disrupting their cellular functions.
Anti-inflammatory Effects
Certain triazole compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
Study on Anticancer Activity
One study evaluated the cytotoxic effects of several triazole derivatives against human cancer cell lines using the MTT assay. The results indicated that compounds with the triazole moiety showed enhanced cytotoxicity compared to non-triazole counterparts.
"The synthesized compounds were more cytotoxic against the melanoma cell line and exhibited selective toxicity towards cancer cells" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
